N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c22-12(8-21-14(23)2-1-5-17-21)16-7-13-18-15(20-25-13)10-6-11(24-19-10)9-3-4-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPVIDNWAIMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 284.32 g/mol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the isoxazole and oxadiazole moieties suggests potential inhibition of key enzymes involved in inflammatory processes and cancer progression. Specifically, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation and tumorigenesis .
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human ovarian and breast cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 12.3 |
| A2780/RCIS (Cisplatin Resistant Ovarian Cancer) | 15.0 |
Anti-inflammatory Activity
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Similar oxadiazole derivatives have been investigated in models of inflammation, showing efficacy in reducing edema and inflammatory markers .
Table 2: Anti-inflammatory Efficacy in Animal Models
| Model | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Carrageenan-induced edema | 20 | 65 |
| Mycobacterium footpad edema | 10 | 70 |
Case Studies
- Study on Anticancer Activity : A recent study synthesized several analogs of isoxazole derivatives and tested their cytotoxicity against multiple cancer cell lines. Among these, the compound this compound was noted for its ability to induce G2/M phase arrest in cancer cells, suggesting a mechanism involving tubulin inhibition .
- Anti-inflammatory Research : In a separate investigation focusing on inflammatory diseases, the compound was evaluated for its effects on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
